molecular formula C16H24OSi B1526651 (4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane CAS No. 1294504-65-6

(4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane

Cat. No.: B1526651
CAS No.: 1294504-65-6
M. Wt: 260.45 g/mol
InChI Key: CKFGJHUBBWNPQR-UHFFFAOYSA-N
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Description

“(4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane” is an organosilicon compound characterized by a benzyloxy-protected alkyne moiety and a trimethylsilyl (TMS) group. The benzyloxy group (-OBn) at the 4-position and the geminal dimethyl substituents at the 3-position confer steric protection to the alkyne, while the TMS group enhances stability and modulates reactivity. This compound is typically employed in synthetic organic chemistry as a building block for cross-coupling reactions or as a precursor to functionalized alkynes. According to CymitQuimica’s catalog (2025), it has been discontinued commercially, suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name

(3,3-dimethyl-4-phenylmethoxybut-1-ynyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24OSi/c1-16(2,11-12-18(3,4)5)14-17-13-15-9-7-6-8-10-15/h6-10H,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFGJHUBBWNPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Grignard Reagent and Silylation

A widely reported method involves the use of magnesium turnings to form a Grignard reagent intermediate from a chlorinated precursor, followed by reaction with benzyloxy-containing electrophiles to install the benzyloxy group, and ultimately yielding the target trimethylsilyl alkyne.

Key Steps:

  • Formation of Grignard Reagent: Magnesium turnings (1.20 equivalents) are suspended in tetrahydrofuran (THF) under inert nitrogen atmosphere and cooled to 0 °C.
  • Addition of Chlorinated Alkyne: (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane (1.00 equivalent) dissolved in THF is added dropwise while maintaining temperature between 33-37 °C.
  • Reaction with Benzyloxy Electrophile: After stirring at room temperature for 1 hour, benzyl oxychloride (BnOCH2Cl, 0.90 equivalents) is added dropwise below 10 °C.
  • Workup: The reaction mixture is stirred for 16 hours at room temperature, quenched with water, extracted with hexane, dried over anhydrous sodium sulfate, and concentrated under vacuum.
  • Yield and Product: The process affords (4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane as a light yellow oil in 84% yield.

NMR Data Highlights:

  • Aromatic protons: 7.37-7.35 ppm (multiplet, 5H)
  • Benzylic methylene: 4.62 ppm (singlet, 2H)
  • Dimethyl groups: 1.24 ppm (singlet, 6H)
  • Trimethylsilyl protons: 0.17-0.14 ppm (multiplet, 9H)

This method is detailed in a synthesis report linked to Tezacaftor intermediates and is notable for its high yield and mild conditions (0–room temperature).

Silylation of Alkynyl Ketones Using Chlorosilanes

Another preparation approach involves the silylation of alkynyl ketones or alcohols using trimethylsilyl chloride (TMSCl) or trimethylsilyl triflate (TMSOTf) in the presence of bases such as triethylamine or sodium iodide, often in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

Typical Procedure:

  • The ketone or alcohol substrate is dissolved in anhydrous solvent under nitrogen atmosphere at low temperature (0 °C).
  • TMSCl or TMSOTf is added dropwise with stirring.
  • The reaction mixture is stirred for several hours (up to overnight) at room temperature.
  • The reaction is quenched with saturated aqueous sodium bicarbonate.
  • The organic layer is extracted, washed, dried over sodium sulfate, and concentrated to yield the silylated product.

Reaction Conditions and Variations:

Parameter Typical Range/Value
Temperature 0 °C to room temperature
Solvent DMF, dichloromethane (DCM)
Base Triethylamine, NaI
Reaction Time 45 minutes to 12 hours
Workup Saturated NaHCO3 wash, drying

This method is versatile and widely used for installing trimethylsilyl groups onto alkynes and related functional groups, providing good yields and clean products.

Photoredox-Catalyzed Radical Group Transfer (Emerging Methodology)

Recent advances include photoredox-catalyzed radical group transfer reactions to install silyl groups on alkynes under mild conditions using visible light and photocatalysts such as iridium complexes.

Key Features:

  • Use of photocatalyst [Ir(dtbbpy)(ppy)2]PF6 (2.5 mol%)
  • Electron donor: tributylamine for efficient conversion
  • Solvent system: acetonitrile/methanol (9:1)
  • Blue LED light irradiation at room temperature
  • Reaction times vary from 1 to 6 hours depending on substrate and conditions

Representative Data:

Entry Photocatalyst Solvent Time Yield (%)
1 4CzIPN MeCN/MeOH 9:1 6 h 54
2 [Ir(dtbbpy)(ppy)2]PF6 MeCN/MeOH 9:1 2 h 57
3 [Ir(dtbbpy)(ppy)2]PF6 MeCN 3 h 55

This method allows for mild and selective silylation and functionalization of alkynes, though its direct application to (4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane is less documented but promising for future synthetic routes.

Palladium-Catalyzed Cross-Coupling and Subsequent Silylation

Patent literature describes a method involving palladium-catalyzed coupling reactions to construct the alkyne framework, followed by silylation steps.

Highlights:

  • Use of Pd(dba)2 as catalyst in step a) at temperatures between 50 °C and 90 °C (preferably 60–80 °C).
  • Aprotic solvents such as 1,2-dimethoxyethane, dioxane, acetonitrile, or dimethylsulfoxide are employed.
  • Subsequent treatment with inorganic acids (e.g., hydrochloric acid) to facilitate transformations.
  • The method is part of a multi-step synthesis for cycloalkylcarboxamido-indole compounds but includes preparation of the target silyl alkyne intermediate.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Notes
Grignard + Benzyloxy Electrophile Mg, THF, BnOCH2Cl, 0–RT High yield, mild conditions 84 Well-characterized, scalable
Silylation with TMSCl/TMSOTf TMSCl or TMSOTf, triethylamine, DMF/DCM, 0 °C to RT Versatile, widely applicable Variable Common silylation method for alkynes
Photoredox Radical Transfer [Ir(dtbbpy)(ppy)2]PF6, Bu3N, MeCN/MeOH, blue LED, RT Mild, selective, green chemistry ~55 Emerging method, potential for late-stage silylation
Pd-Catalyzed Cross-Coupling Pd(dba)2, aprotic solvent, 50–90 °C, inorganic acid treatment Useful for complex frameworks Not specified Part of multi-step synthesis, patent protected

Detailed Research Findings and Notes

  • The Grignard-based method is the most direct and highest yielding for this compound, with well-documented NMR and physical data confirming product identity.
  • Silylation using chlorosilanes is a classical approach, adaptable to various substrates, and often used for protecting alkynes or installing silyl groups for further transformations.
  • Photoredox catalysis offers a modern alternative with advantages in functional group tolerance and mild conditions, though yields and scope require further optimization for this specific compound.
  • Palladium-catalyzed methods are more complex but useful for constructing the alkyne backbone in multifunctional molecules; these methods are often proprietary and used in pharmaceutical intermediate synthesis.
  • Workup procedures commonly involve aqueous quenching, organic extraction, drying over sodium sulfate, and concentration under reduced pressure to isolate the product as oils or solids.
  • Reaction monitoring is typically done by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated, nitrated, or sulfonated benzene derivatives .

Scientific Research Applications

(4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions on the benzene ring, leading to the formation of various intermediates. These intermediates can further interact with biological molecules or participate in additional chemical transformations .

Comparison with Similar Compounds

Research Findings and Data

Discontinuation Analysis

CymitQuimica’s discontinuation of this compound (and tetramethylammonium silicate) may reflect:

  • Market Demand : Shift toward greener or more stable alkyne precursors (e.g., ethynyltrimethylsilane).
  • Synthetic Complexity : Multi-step synthesis involving air-sensitive intermediates.

Q & A

Q. What are the established synthetic routes for (4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane, and how do reaction conditions influence yield?

The compound is synthesized via GP2-type reactions, which involve coupling alkynylsilane precursors with benzyl-protected alcohols. For example, analogous syntheses use anhydrous K2_2CO3_3 in THF/MeOH to deprotect intermediates, achieving yields of ~76% under optimized conditions . Key variables include:

  • Solvent polarity : THF/MeOH mixtures enhance solubility of intermediates.
  • Temperature : Reactions are typically conducted at room temperature to avoid side reactions.
  • Catalyst loading : Silver triflate (AgOTf, 10 mol%) is critical for coupling efficiency in related silane derivatives .

Q. What spectroscopic techniques are most effective for characterizing (4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane?

Core characterization methods include:

  • 1^1H/13^13C NMR : Distinct signals for the benzyloxy group (δ 7.2–7.4 ppm for aromatic protons) and trimethylsilane (δ 0.1–0.3 ppm for Si–CH3_3) .
  • IR Spectroscopy : Absorption bands at ~2100 cm1^{-1} (C≡C stretch) and ~1250 cm1^{-1} (Si–C) confirm alkyne and silane functionalities .
  • HRMS : Accurate mass analysis (e.g., [M+Na]+^+) validates molecular formula (C16_{16}H24_{24}OSi) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during functionalization of the alkyne moiety in this compound?

A silicon-tether strategy, as demonstrated in related systems, enables high diastereoselectivity (up to 95:5) during ring-closing metathesis. Key factors:

  • Substrate rigidity : The trimethylsilane group stabilizes transition states via hyperconjugation.
  • Catalyst choice : Grubbs 2nd-generation catalyst outperforms others in minimizing side products .
  • Temperature control : Reactions at −78°C favor kinetically controlled pathways .

Q. How do steric effects from the 3,3-dimethylbutynyl group influence nucleophilic substitution reactions?

The bulky dimethylbutynyl group restricts access to the alkyne, favoring:

  • Regioselective reactions : Electrophiles (e.g., AgOTf) target the benzyloxy-protected oxygen over the alkyne.
  • Suppressed polymerization : Steric hindrance prevents alkyne oligomerization under basic conditions .
    Contradictions in reactivity data (e.g., unexpected coupling products) may arise from incomplete deprotection or solvent polarity effects, requiring cross-validation via 19^{19}F NMR or X-ray crystallography .

Q. What strategies mitigate contradictions in HRMS and NMR data for derivatives of this compound?

Discrepancies often stem from:

  • Isotopic interference : Bromine or chlorine substituents (e.g., in [4-(Bromomethyl)phenyl]trimethylsilane analogs) skew HRMS peaks .
  • Dynamic equilibria : Silane-oxygen interactions in polar solvents (e.g., DMSO) alter NMR chemical shifts.
    Resolution : Use deuterated solvents with low polarity (e.g., CDCl3_3) and compare HRMS data with isotopic distribution simulations .

Q. How is this compound utilized in tandem amination/arylation reactions?

The silane group acts as a traceless directing group in multicomponent reactions. For example:

  • Step 1 : AgOTf-mediated α-arylation with tert-butyl diazene carboxylates .
  • Step 2 : KHMDS-driven amination at −20°C to preserve stereochemistry.
    Yields >70% are achievable when using stoichiometric AgOTf (1.5 equiv) and anhydrous THF .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane
Reactant of Route 2
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(4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane

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